molecular formula C8H12N2O2S B1372631 3-amino-N,2-dimethylbenzene-1-sulfonamide CAS No. 1042520-81-9

3-amino-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B1372631
CAS No.: 1042520-81-9
M. Wt: 200.26 g/mol
InChI Key: NSJMZAWDPKWFBX-UHFFFAOYSA-N
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Description

3-amino-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,2-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 3-amino-N,2-dimethylbenzene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group. Common reagents used in this synthesis include sulfuric acid and chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of automated systems to monitor and adjust reaction conditions in real-time .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,2-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides .

Scientific Research Applications

3-amino-N,2-dimethylbenzene-1-sulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-amino-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfonamide group can interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-dimethylbenzenesulfonamide
  • 4-amino-N,2-dimethylbenzenesulfonamide
  • 2-amino-N,3-dimethylbenzenesulfonamide

Uniqueness

3-amino-N,2-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Properties

IUPAC Name

3-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJMZAWDPKWFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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